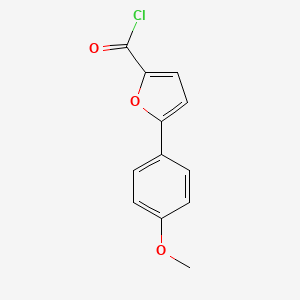
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole is an organophosphorus compound characterized by a benzodioxaphosphole ring system substituted with a 4-ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 4-ethylphenylphosphonic dichloride with catechol under basic conditions. The reaction proceeds through the formation of a phosphorochloridate intermediate, which subsequently cyclizes to form the benzodioxaphosphole ring system. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides or phosphonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form phosphines or phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Phosphine oxides and phosphonic acids.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Reduction: Phosphines and phosphine derivatives.
Applications De Recherche Scientifique
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of flame retardants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s phosphorus atom can form coordination complexes with metal ions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2H-1,3,2-benzodioxaphosphole: Similar structure but lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)-2H-1,3,2-benzodioxaphosphole: Similar structure with a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaphosphole: Similar structure with a chlorine atom on the phenyl ring.
Uniqueness
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
59348-40-2 |
|---|---|
Formule moléculaire |
C14H13O2P |
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C14H13O2P/c1-2-11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)16-17/h3-10H,2H2,1H3 |
Clé InChI |
RSRDRPBTHJWFNP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)P2OC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)

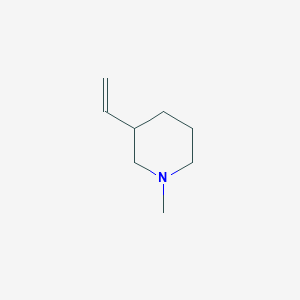


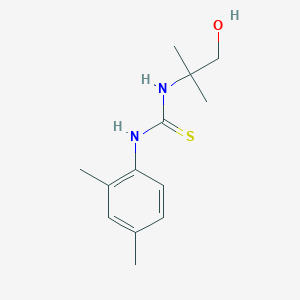
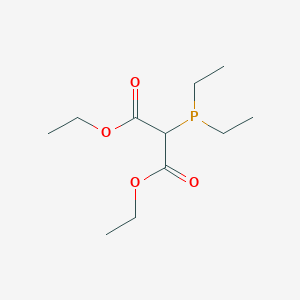
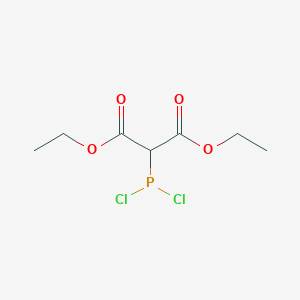
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)

